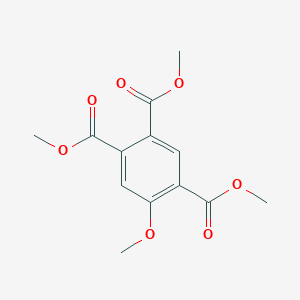

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate

Description

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate (CAS No. 52344-93-1) is a triester derivative of benzene-1,2,4-tricarboxylic acid, featuring three methyl ester groups and a methoxy substituent at the 5-position. Its molecular formula is C₁₃H₁₄O₇, and it is structurally characterized by a fully substituted aromatic ring with electron-withdrawing ester groups and an electron-donating methoxy group. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and coordination polymers due to its versatile reactivity and steric configuration .

Properties

CAS No. |

32136-60-0 |

|---|---|

Molecular Formula |

C13H14O7 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

trimethyl 5-methoxybenzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C13H14O7/c1-17-10-6-8(12(15)19-3)7(11(14)18-2)5-9(10)13(16)20-4/h5-6H,1-4H3 |

InChI Key |

AAUNKVZRYQTUNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate typically involves the esterification of 5-methoxybenzene-1,2,4-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is often obtained through distillation or other purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylate groups can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed.

Major Products Formed

Oxidation: Formation of 5-hydroxybenzene-1,2,4-tricarboxylate.

Reduction: Formation of trimethyl 5-methoxybenzene-1,2,4-tricarbinol.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various derivatives that exhibit biological activity. The compound's ability to undergo various chemical transformations makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Catalysis

The compound's reactivity with metal ions allows it to form stable complexes, which are useful in catalysis. Research indicates that it can facilitate reactions that are critical for the development of new materials and chemical processes. Interaction studies have shown that this compound can enhance catalytic efficiency in certain reactions due to its unique electronic properties derived from the methoxy substitution.

Pharmaceutical Applications

This compound has been investigated for its potential in drug formulation. Its structural characteristics allow it to interact with biological targets effectively. For instance, compounds similar to this compound have shown promising results in anticancer activities through mechanisms such as apoptosis induction .

Case Study 1: Reactivity in Catalysis

A study explored the catalytic properties of this compound in organic reactions involving metal complexes. The compound was shown to enhance reaction rates significantly compared to traditional catalysts due to its ability to stabilize transition states.

Case Study 2: Anticancer Activity

Research conducted on derivatives of this compound demonstrated notable anticancer activity against various tumor cell lines. The mechanism involved the inhibition of specific protein targets associated with cancer cell proliferation . This underscores the compound's potential as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxylate groups can form hydrogen bonds and ionic interactions with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (e.g., halogens, hydroxyl groups, or allyl esters) or isomerism (e.g., cis/trans configurations). Below is a detailed comparison:

Dimethyl 3-Hydroxy-5-Methoxyphthalate (CAS 24953-74-0)

- Similarity Score : 0.98

- Structural Differences : Replaces one methyl ester group with a hydroxyl substituent at the 3-position.

- Reactivity : The hydroxyl group increases polarity and enables hydrogen bonding, making it more reactive in acid-catalyzed esterifications compared to the fully esterified trimethyl derivative.

- Applications : Used in dye synthesis and as a chelating agent in coordination chemistry.

Trimethyl 5-Bromobenzene-1,2,4-Tricarboxylate (CAS 13124-85-1)

- Structural Differences : Substitutes the methoxy group with a bromine atom .

- Reactivity : Bromine enhances electrophilic aromatic substitution (e.g., Suzuki coupling) but reduces solubility in polar solvents due to its hydrophobic nature.

- Applications : Intermediate in cross-coupling reactions for bioactive molecule synthesis.

Triallyl Benzene-1,2,4-Tricarboxylate (CAS 1732-96-3)

- Similarity Score : 0.93

- Structural Differences : Replaces methyl esters with allyl esters.

- Reactivity : Allyl groups enable radical polymerization and Diels-Alder reactions, offering pathways to polymeric networks.

- Thermal Stability : Lower thermal stability compared to methyl esters due to allyl group lability.

Comparison with Isomeric and Functional Analogs

Trimethyl trans-Homoaconitate (CAS N/A)

- Structure: A non-aromatic triester with a trans-configured double bond in the butene chain .

- Synthesis : Prepared via trans-esterification of homoaconitic acid, yielding a mixture of cis/trans isomers (Rf = 0.54 vs. 0.47 in solvent system A) .

NMR Data :

Proton Environment δ (ppm) trans-Isomer δ (ppm) cis-Isomer =CH- 6.82 5.90 CH₂CH₂CO 2.54 (t, J = 7.9 Hz) 2.55 (t, J = 7.2 Hz) OCH₃ 3.67–3.82 (s) 3.69–3.83 (s)

Tetrasodium Hydrogen 2-Phosphonatobutane-1,2,4-Tricarboxylate (CAS 66669-53-2)

- Functional Differences : Incorporates a phosphonate group and sodium counterions .

- Applications : Industrial water softener and corrosion inhibitor due to strong chelation with metal ions.

Key Research Findings

Antifungal Activity : Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate derivatives exhibit moderate antifungal activity, though less potent than hydroxylated analogs like Dimethyl 3-hydroxy-5-methoxyphthalate, which disrupt fungal membrane synthesis .

Coordination Chemistry : The compound forms stable complexes with Cd²⁺, as demonstrated in the 3D polymer structure of {Cd₃(C₁₀H₃O₈)₂(H₂O)₄₄}ₙ, where carboxylate groups act as bridging ligands .

Synthetic Yield : Trimethyl esters generally achieve higher yields (e.g., 85% for Trimethyl (E)-3-methoxy-3-butene-1,1,4-tricarboxylate) compared to allyl or potassium derivatives due to milder reaction conditions .

Data Tables

Table 1. Elemental Analysis Comparison

Table 2. Similarity Scores of Structural Analogs

| Compound | CAS No. | Similarity Score |

|---|---|---|

| Dimethyl 3,5-Dimethoxyphthalate | 24953-73-9 | 0.98 |

| Triallyl Benzene-1,2,4-Tricarboxylate | 1732-96-3 | 0.93 |

Biological Activity

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate (CAS No. 32136-60-0) is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 282.25 g/mol. Its structure includes three carboxylate groups attached to a methoxy-substituted benzene ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14O7 |

| Molecular Weight | 282.246 g/mol |

| LogP | 1.055 |

| PSA (Polar Surface Area) | 88.130 Ų |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antiviral properties and potential as a therapeutic agent.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in the tricarboxylate class. For instance, derivatives of triazine compounds have shown significant antiviral activity against herpes simplex virus type 1 (HSV-1) with selectivity indices indicating promising therapeutic windows . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antiviral properties.

The mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses can be drawn from related compounds:

- Inhibition of Viral Entry : Compounds with similar structures often interfere with viral entry mechanisms by blocking receptor sites or altering membrane permeability.

- Modulation of Cellular Pathways : Tricarboxylates may influence cellular signaling pathways that are crucial for viral replication and survival.

Case Studies and Research Findings

While direct case studies specifically involving this compound are scarce, research on related compounds provides insight into its potential applications:

- Antiviral Studies : A study evaluating various triazine derivatives found that certain symmetrical structures exhibited high selectivity against HSV-1 with low cytotoxicity . This suggests that similar modifications in trimethyl 5-methoxybenzene derivatives could yield promising antiviral agents.

- Toxicological Assessments : Preliminary hazard assessments indicate that while many carboxylic acid derivatives show low acute toxicity (LD50 > 2000 mg/kg), further studies are necessary to establish the safety profile of this compound in vivo .

- Chemical Synthesis and Yield Improvements : Research on synthesis methods for related compounds has shown that optimizing reaction conditions can significantly enhance yield and purity . This knowledge could be applied to improve the synthesis of trimethyl 5-methoxybenzene derivatives for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.